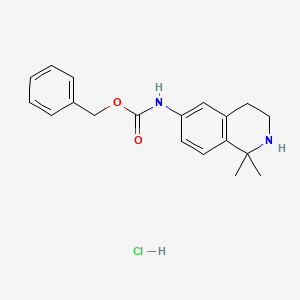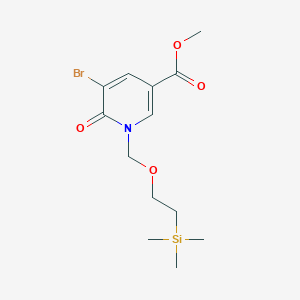
benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a carbamate group, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride typically involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield iminium salts, while reduction can regenerate the original compound.
Scientific Research Applications
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-alkylated 3,4-dihydroisoquinolinones: These compounds share a similar core structure and exhibit comparable biological and pharmacological properties.
Benzimidazole derivatives: These compounds have a similar benzyl group and are used in various applications, including as pharmaceuticals and materials.
Uniqueness
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H23ClN2O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-19(2)17-9-8-16(12-15(17)10-11-20-19)21-18(22)23-13-14-6-4-3-5-7-14;/h3-9,12,20H,10-11,13H2,1-2H3,(H,21,22);1H |
InChI Key |
DUUPMSZSTFHFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)


![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)






![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)

